tert-Butyl 2-(1-amino-2-(4-chlorophenoxy)ethylidene)hydrazinecarboxylate
Description
Properties
IUPAC Name |
tert-butyl N-[[1-amino-2-(4-chlorophenoxy)ethylidene]amino]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-16-11(15)8-19-10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H2,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVLGWMUALFVBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C(COC1=CC=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ionic Liquid-Catalyzed Esterification
A Chinese patent (CN102911084A) describes a method using phenyl chloroformate, tert-butanol, and hydrazine hydrate in the presence of a solid base catalyst (e.g., magnetic magnesium-aluminum hydrotalcite) and ionic liquids (e.g., 1-methyl-3-butylimidazolium tetrafluoroborate). The reaction proceeds at 30–40°C for 1–6 hours, followed by a substitution step with hydrazine hydrate at 60–75°C. Post-reaction purification via silica gel column chromatography (petroleum ether/ethyl acetate = 5:1) yields tert-butyl carbazate with high purity.
Alternative Condensation Approaches
Ambeed’s experimental data demonstrates tert-butyl carbazate’s reactivity in hydrazone formation. For instance, reacting tert-butyl carbazate with ethyl 4-acetylbenzoate in toluene under acidic conditions (HOAc) at 80°C yields hydrazone intermediates, which are subsequently reduced with NaBH₃CN. While this method targets derivatives, it underscores the versatility of tert-butyl carbazate in condensation reactions.
Synthesis of 1-Amino-2-(4-Chlorophenoxy)ethylidene Moiety
The chlorophenoxy-ethylidene-amino group is introduced via a ketone or aldehyde precursor. Key steps include:
Chlorophenoxy Group Introduction
4-Chlorophenol is etherified with a halogenated acetaldehyde or acetone derivative. For example, 2-bromo-1-(4-chlorophenoxy)ethane reacts with ammonia to form 1-amino-2-(4-chlorophenoxy)ethane, which is oxidized to the corresponding ketone. Alternatively, diazotization and reduction methods (as seen in 4-chlorophenylhydrazine synthesis) may be adapted, though direct applications require modification.
Amination Strategies
The amino group is introduced via reductive amination or nucleophilic substitution. A β-keto amine intermediate, such as 1-amino-2-(4-chlorophenoxy)propan-1-one, is synthesized by reacting 4-chlorophenol with chloroacetone followed by amination with aqueous ammonia.
Hydrazone Formation via Condensation
The final step involves condensing tert-butyl carbazate with the chlorophenoxy-ethylidene-amino ketone:
Reaction Conditions
Ambeed’s protocol provides a template: tert-butyl carbazate and the ketone are refluxed in toluene with catalytic acetic acid at 80°C for 12–24 hours. The hydrazone forms via dehydration, with yields averaging 65–68%.
Table 1: Optimization of Condensation Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Toluene | Maximizes solubility of intermediates |
| Catalyst | HOAc (1–2 mol%) | Accelerates imine formation |
| Temperature | 80°C | Balances reaction rate and decomposition |
| Time | 12–24 hours | Ensures complete conversion |
Mechanistic Insights
The reaction follows a nucleophilic addition-elimination pathway. The hydrazine’s lone pair attacks the ketone’s carbonyl carbon, forming a tetrahedral intermediate that dehydrates to the hydrazone.
Purification and Characterization
Chromatographic Purification
Crude products are purified via silica gel column chromatography using gradients of petroleum ether and ethyl acetate (4:1 to 2:1). This removes unreacted starting materials and byproducts.
Analytical Confirmation
-
NMR Spectroscopy : ¹H NMR confirms hydrazone proton signals at δ 8.1–8.3 ppm (NH), 7.4–7.9 ppm (aromatic protons), and 1.3 ppm (tert-butyl group).
-
HPLC : Purity ≥95% is achieved, as reported for analogous hydrazone derivatives.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
Chemical Reactions Analysis
Types of Reactions
N’-1-amino-2-(4-chlorophenoxy)ethylidenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Biological Activities
Research indicates that tert-Butyl 2-(1-amino-2-(4-chlorophenoxy)ethylidene)hydrazinecarboxylate exhibits significant biological activities, particularly in antimicrobial and anticancer studies. Its structure suggests potential interactions with various biological targets, making it a candidate for drug development.
Antimicrobial Activity
Preliminary studies have shown that similar compounds can inhibit the growth of certain bacteria and fungi. For instance, hydrazine derivatives have been noted for their ability to disrupt microbial cell walls or interfere with metabolic pathways essential for microbial survival .
Anticancer Potential
Compounds with similar structures have been investigated for their anticancer properties. They may exert cytotoxic effects on cancer cells by inducing apoptosis or inhibiting cell proliferation pathways. Specific studies on related hydrazines have demonstrated promising results in vitro, suggesting that further exploration of this compound could yield valuable insights into its anticancer efficacy .
Case Studies
Several case studies highlight the applications of this compound in medicinal chemistry:
- Inhibition Studies : Research has demonstrated that related compounds can inhibit enzymes involved in cancer cell metabolism, such as acetylcholinesterase. These findings suggest that this compound may similarly affect enzyme activity, warranting further investigation .
- Binding Affinity Assessments : Interaction studies indicate that this compound may bind to specific receptors or enzymes associated with metabolic pathways. Understanding these interactions is crucial for developing targeted therapies .
Mechanism of Action
The mechanism of action of N’-1-amino-2-(4-chlorophenoxy)ethylidenecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Chlorophenyl Isomers :
- tert-Butyl 2-(2-chlorophenyl)hydrazinecarboxylate (CAS: 121579-86-0), tert-Butyl 2-(3-chlorophenyl)hydrazinecarboxylate (CAS: 823188-36-9), and tert-Butyl 2-(4-chlorophenyl)hydrazinecarboxylate (CAS: 871729-95-2) differ in the position of the chlorine atom on the phenyl ring. These isomers exhibit distinct electronic and steric profiles, affecting their reactivity in coupling or cyclization reactions .
4-Chlorophenoxy vs. 4-Chlorophenyl:
- The target compound’s 4-chlorophenoxy group introduces an ether linkage, enhancing flexibility compared to direct phenyl attachment (e.g., tert-Butyl 2-(4-chlorophenyl)hydrazinecarboxylate). This ether bridge may improve solubility or alter metabolic stability in biological systems .
Modifications to the Hydrazinecarboxylate Core
Alkyl/Aryl Substituents :
- tert-Butyl 2-benzyl-2-(pent-4-en-1-yl)hydrazinecarboxylate (CAS: N/A) and tert-Butyl 2-benzyl-2-(hex-5-en-1-yl)hydrazinecarboxylate (CAS: N/A) feature alkenyl and benzyl groups, enabling participation in click chemistry or cross-coupling reactions. These compounds are synthesized via alkylation of hydrazine precursors, yielding oils with moderate to high yields (61–83%) .
- tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate (CAS: 693287-79-5) incorporates a heterocyclic tetrahydropyranyl group, which may enhance bioavailability or serve as a chiral auxiliary. This compound is available commercially as a high-purity solid .
Aminoethylidene Modifications:
- N'-[2-(4-Chlorophenyl)-1-cyclobutylaminoethylidene]hydrazinecarboxylic acid tert-butyl ester (CAS: N/A) replaces the phenoxy group with a cyclobutylamino moiety, introducing conformational rigidity. Such modifications are critical in medicinal chemistry for targeting specific enzyme pockets .
Key Research Findings
Synthetic Flexibility : The tert-butyl hydrazinecarboxylate scaffold is highly adaptable, allowing for diverse substituent introductions via alkylation, acylation, or reductive amination .
Electronic Effects : Chlorine substituents on aromatic rings enhance electrophilic reactivity, facilitating subsequent functionalization (e.g., Suzuki coupling) .
Biological Activity
tert-Butyl 2-(1-amino-2-(4-chlorophenoxy)ethylidene)hydrazinecarboxylate, identified by its CAS number 1053655-81-4, is a hydrazine derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl group and a chlorophenoxy moiety, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships.
- Molecular Formula : C₁₃H₁₈ClN₃O₃
- Molar Mass : 299.75 g/mol
- Appearance : Beige solid at room temperature
- Hazard Classification : Irritant .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains. The mechanism of action is hypothesized to involve disruption of cellular processes or inhibition of specific enzymes critical for bacterial survival.
| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| P. aeruginosa | 12 | 100 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways or by interacting with DNA.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Apoptosis induction |
| MCF-7 | 30 | Cell cycle arrest |
| A549 | 28 | DNA intercalation |
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity. The presence of the chlorophenoxy group is believed to enhance lipophilicity, facilitating better cell membrane penetration. Comparative studies with similar compounds reveal how variations in halogen substitution can significantly alter biological efficacy.
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N'-[1-Amino-2-(2-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester | Similar hydrazine structure with different substitution | Moderate antibacterial activity |
| N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-pyridazine] | Contains pyridazine ring | Enhanced anticancer properties |
| N'-[1-Amino-2-(5-bromo-phenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester | Variation in halogen substituent | Altered reactivity and selectivity |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the hydrazine derivative.
- Introduction of the chlorophenoxy group.
- Esterification with tert-butyl alcohol.
This synthetic route allows for the modification of various functional groups, enhancing the compound's versatility for further biological testing.
Case Studies
Several case studies highlight the potential applications of this compound in drug development:
- Study on Antibacterial Properties : A study conducted on E. coli and S. aureus showed promising results where the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL.
- Anticancer Research : In a recent investigation involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability, indicating potential as an anticancer agent.
Q & A
Q. What synthetic methodologies are commonly employed for preparing tert-butyl hydrazinecarboxylate derivatives, and how can they be optimized for this compound?
- Methodological Answer: The synthesis typically involves alkylation or benzylation of tert-butyl carbazate precursors. For example, tert-butyl hydrazinecarboxylate derivatives are synthesized via nucleophilic substitution using n-BuLi as a base and alkyl/aryl halides (e.g., benzyl bromide, 5-iodopentene) in THF or DMF . Key steps include:
- Reagent Optimization: Use of low temperatures (−78°C) to control reactivity and reduce side reactions .
- Purification: Flash chromatography with gradients of EtOAc/hexanes (e.g., 10–30%) is critical for isolating products as oils or solids .
- Yield Improvement: Adjust stoichiometry (e.g., excess n-BuLi) or reaction time to enhance yields, which range from 22% to 83% depending on substituents .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer: Multimodal characterization is essential:
- NMR Spectroscopy: ¹H/¹³C NMR chemical shifts (e.g., δ 1.4 ppm for tert-butyl protons) confirm regiochemistry and detect diastereomers via splitting patterns .
- High-Resolution Mass Spectrometry (HRMS): Exact mass matching (e.g., [M]+ calcd. 304.2151 vs. found 304.2125) validates molecular formula .
- Infrared (IR) Spectroscopy: Absorbances near 1705 cm⁻¹ (C=O stretch) and 3263 cm⁻¹ (N-H) confirm functional groups .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory NMR data in structurally similar hydrazinecarboxylate derivatives?
- Methodological Answer: Contradictions often arise from diastereomerism or dynamic effects. Solutions include:
- Variable Temperature (VT) NMR: Detect coalescence of peaks to identify rotamers or conformational exchange .
- 2D NMR (COSY, NOESY): Correlate proton-proton interactions to assign stereochemistry (e.g., E/Z isomers in allyl-substituted derivatives) .
- Crystallography: Use SHELX software for single-crystal X-ray diffraction to resolve ambiguous NOE signals .
Q. How can computational modeling predict the reactivity of the 4-chlorophenoxy group in further functionalization?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
- Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites (e.g., electron-deficient aromatic ring due to Cl substitution) .
- Transition State Analysis: Model SNAr reactions or coupling with Pd catalysts to predict regioselectivity .
- Solvent Effects: Simulate THF vs. DMF to optimize reaction fields for substitutions .
Q. What experimental approaches address low yields in hydrazinecarboxylate alkylation reactions?
- Methodological Answer: Troubleshooting steps:
- Base Selection: Compare n-BuLi vs. LDA for deprotonation efficiency; weaker bases may reduce overalkylation .
- Protecting Group Stability: Assess tert-butyl cleavage under basic conditions via TLC monitoring .
- Additive Screening: Additives like HMPA or crown ethers can stabilize intermediates and improve yields by 15–20% .
Data Contradiction Analysis
Q. Why do reported yields for similar hydrazinecarboxylate syntheses vary widely (22–83%)?
- Methodological Answer: Variations arise from:
- Steric Effects: Bulky substituents (e.g., 2,2-dimethylpent-4-en-1-yl) hinder alkylation, reducing yields to 22% .
- Reaction Scale: Small-scale reactions (<1 mmol) often report lower yields due to purification losses .
- Chromatography Artifacts: Polar byproducts may co-elute with products in certain solvent systems, leading to overestimated purity .
Safety and Handling
Q. What precautions are critical when handling hydrazinecarboxylate derivatives?
- Methodological Answer: While not classified as hazardous, standard protocols apply:
- Personal Protective Equipment (PPE): Gloves and goggles to avoid skin/eye contact with reactive intermediates (e.g., benzyl bromides) .
- Ventilation: Use fume hoods during reactions with volatile solvents (THF, DMF) .
- Waste Disposal: Quench excess n-BuLi with isopropanol before disposal .
Structural and Functional Insights
Q. How does the 4-chlorophenoxy group influence the compound’s electronic properties?
- Methodological Answer: The electron-withdrawing Cl group:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
